3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride
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Overview
Description
3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs, playing a crucial role in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with a ketone under acidic conditions to form the indole core . The resulting indole can then be alkylated using appropriate alkyl halides to introduce the 5,5-dimethyl-2-pyrrolidinyl group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Fischer indole synthesis and subsequent alkylation steps to ensure high yield and purity. The use of microwave irradiation can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Oxindoles
Reduction: Indoline derivatives
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving neurotransmitter receptors, enzymes involved in inflammation, or other cellular targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin, involved in neurotransmission.
Uniqueness
3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5,5-dimethyl-2-pyrrolidinyl group enhances its ability to interact with certain biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
19134-08-8 |
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Molecular Formula |
C14H19ClN2 |
Molecular Weight |
250.77 g/mol |
IUPAC Name |
3-(5,5-dimethylpyrrolidin-1-ium-2-yl)-1H-indole;chloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-14(2)8-7-13(16-14)11-9-15-12-6-4-3-5-10(11)12;/h3-6,9,13,15-16H,7-8H2,1-2H3;1H |
InChI Key |
WIWGOIWXMIGNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC([NH2+]1)C2=CNC3=CC=CC=C32)C.[Cl-] |
Origin of Product |
United States |
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